molecular formula C15H12O2 B3239955 5-Phenoxyindan-1-one CAS No. 142369-18-4

5-Phenoxyindan-1-one

Cat. No.: B3239955
CAS No.: 142369-18-4
M. Wt: 224.25 g/mol
InChI Key: MPASMXLOYIBLFN-UHFFFAOYSA-N
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Description

5-Phenoxyindan-1-one is an organic compound belonging to the class of indanones Indanones are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring The phenoxy group attached to the indanone core at the 5-position adds unique chemical properties to this compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenoxyindan-1-one typically involves the Friedel-Crafts acylation reaction. One common method is the intramolecular Friedel-Crafts cyclization of 3-arylpropionic acids or their derivatives. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride or boron trifluoride.

Industrial Production Methods: Industrial production of this compound may involve the use of high-intensity ultrasound or microwave irradiation to enhance reaction rates and yields. These non-conventional techniques have been shown to be effective in the synthesis of various indanones .

Chemical Reactions Analysis

Types of Reactions: 5-Phenoxyindan-1-one can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenoxy group or the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.

Major Products:

    Oxidation: Formation of phenoxyquinones.

    Reduction: Formation of 5-phenoxyindan-1-ol.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

5-Phenoxyindan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenoxyindan-1-one involves its interaction with specific molecular targets. The phenoxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to various biological targets. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may interfere with cellular signaling pathways and enzyme activities .

Comparison with Similar Compounds

Uniqueness: 5-Phenoxyindan-1-one is unique due to the presence of the phenoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where other indanones may not be suitable.

Properties

IUPAC Name

5-phenoxy-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c16-15-9-6-11-10-13(7-8-14(11)15)17-12-4-2-1-3-5-12/h1-5,7-8,10H,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPASMXLOYIBLFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In an oven-dried round-bottomed flask was combined 5-hydroxy-1-indanone (112 mg, 0.76 mmol), phenylboronic acid (170 mg, 1.51 mmol) and anhydrous copper (II) acetate (195 mg, 1.13 mmol) in 2.5 mL of dichloromethane. Anhydrous pyridine (0.11 mL, 1.5 mmol) was added and the reaction was stirred overnight at room temperature. The reaction was concentrated to dryness and was purified with ISCO column chromatography (Teledyne Isco Inc., Lincoln Nebr.) (0-40% ethyl acetate/heptanes gradient) to give the desired product (SM-1i, 170 mg, 97%) as a clear oil which solidified on standing. MS (ES+) 225.3 (M+H)+. 1H NMR (CDCl3) δ 2.48-2.70 (m, 2H), 2.87-3.08 (m, 2H), 6.78-7.01 (m, 2H), 7.03-7.11 (m, 2H), 7.15-7.30 (m, 1H), 7.32-7.53 (m, 2H), 7.70 (d, 1H).
Quantity
112 mg
Type
reactant
Reaction Step One
Quantity
170 mg
Type
reactant
Reaction Step Two
Quantity
0.11 mL
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
solvent
Reaction Step Four
Quantity
195 mg
Type
catalyst
Reaction Step Five
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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